4-甲基芪

描述

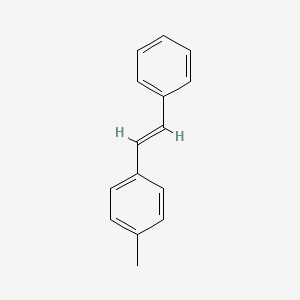

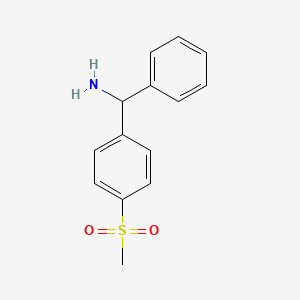

4-Methylstilbene is a chemical compound with the CAS Number: 4714-21-0 and Molecular Weight: 194.28 . It is used for research and development purposes .

Synthesis Analysis

Stilbenes, including 4-Methylstilbene, can be synthesized using various methods. One of the common synthetic approaches involves carbon-carbon coupling reactions of organic compounds in the presence of transition metal catalysts or under metal-free conditions . Another method involves the Wittig reaction conducted in an aqueous medium .Molecular Structure Analysis

The molecular formula of 4-Methylstilbene is C15H14 . The structure of stilbene was first described in 1829 . Stilbenes exist in E and Z conformations, each eliciting different pharmacological activities .Chemical Reactions Analysis

Stilbenes, including 4-Methylstilbene, are known to exhibit diverse spectrum of biological applications such as anticancer, antiproliferative, antiangiogenesis, antimicrobial, antileukemic, antioxidant, anti-inflammatory, anti-HIV, anti herpes simplex virus and tyrosine kinase inhibitors .Physical And Chemical Properties Analysis

4-Methylstilbene is a white to almost white powder or crystal . It has a melting point of 120 °C and a predicted boiling point of 307.1±17.0 °C. The predicted density is 1.028±0.06 g/cm3 .科学研究应用

Antimicrobial Properties

4-Methylstilbene, a derivative of stilbene, exhibits notable antimicrobial activity. Researchers have found that it can effectively combat both gram-positive and gram-negative bacteria. Natural stilbene derivatives from various plant species, such as grapes, soybeans, mulberries, cranberries, blueberries, and rhubarb, contain compounds like resveratrol, which contribute to this antimicrobial effect .

Potential as Antiseptics and Disinfectants

Given its antimicrobial properties, 4-Methylstilbene could serve as an antiseptic or disinfectant. Investigating its efficacy against pathogens and exploring formulations for practical use are essential steps in realizing this potential.

作用机制

Target of Action

4-Methylstilbene is a derivative of stilbenes, a class of plant polyphenols . Stilbenes have been found to have many biological actions . .

Mode of Action

Stilbenes, in general, have been found to affect several pathways involved in the regulation of fat metabolism, such as adipogenesis, lipogenesis, lipolysis, thermogenesis, and gut microbiota .

Biochemical Pathways

Stilbenes, including 4-Methylstilbene, are known to affect various biochemical pathways. For instance, they have been found to influence the regulation of fat metabolism, including processes like adipogenesis, lipogenesis, lipolysis, and thermogenesis . They also have an impact on the gut microbiota .

Result of Action

Stilbenes, in general, have been found to exhibit a variety of potential benefits such as anti-oxidation, anti-inflammation, anti-carcinogenesis, and particular anti-obesity .

安全和危害

属性

IUPAC Name |

1-methyl-4-[(E)-2-phenylethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-12H,1H3/b12-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDRVHDXASYPUCB-VAWYXSNFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylstilbene | |

CAS RN |

1860-17-9 | |

| Record name | Benzene, (E)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure and formula of 4-Methylstilbene?

A1: 4-Methylstilbene is an organic compound with the molecular formula C15H14. It belongs to the stilbene family and features a trans-ethene double bond connecting two benzene rings, one of which carries a methyl substituent at the para position. [, , , , ]

Q2: Are there any interesting crystallographic properties of 4-Methylstilbene?

A2: Yes, 4-Methylstilbene forms complexes with other molecules, impacting its crystal structure. For instance, it forms a 2:1 complex with pyromellitic dianhydride. This complex crystallizes in the Cc space group and exhibits disorder in the stacking arrangement of its molecular layers. [, ]

Q3: Can 4-Methylstilbene be synthesized in an environmentally friendly manner?

A3: Research suggests that 4-Methylstilbene can be synthesized using a Wittig reaction in an aqueous medium. This method offers a greener alternative to traditional approaches that rely on hazardous organic solvents. []

Q4: How does the structure of 4-Methylstilbene relate to its reactivity?

A4: The presence of the trans-ethene double bond in 4-Methylstilbene makes it susceptible to addition reactions, as seen with bromine. The selectivity of these reactions can be influenced by substituents on the benzene rings. For example, a para-methoxy group can stabilize the bromonium ion intermediate through resonance, altering the product distribution. []

Q5: Does 4-Methylstilbene exhibit any interesting optical properties?

A5: Derivatives of 4-Methylstilbene, particularly those incorporated into polystyrene chains, display intriguing optical properties, including mixed monomer/excimer emission. The extent of excimer formation and reversibility depends on factors like graft loading and the presence of methoxy substituents. []

Q6: Can 4-Methylstilbene participate in supramolecular chemistry?

A6: Yes, trans-4-ethyl-4'-methylstilbene has been shown to act as a guest molecule in supramolecular systems. Its encapsulation within a host molecule, driven by the trans-cis isomerization of 4,4'-dimethylazobenzene, can be controlled by external stimuli like light and heat. This encapsulation significantly impacts the stilbene's fluorescence properties, offering a potential mechanism for a supramolecular fluorescence on/off switch. []

Q7: Has 4-Methylstilbene been found in natural sources?

A7: While 4-Methylstilbene itself has not been widely reported in nature, closely related stilbene derivatives have been isolated from plant sources. For example, trans-3,5,3',4'-tetrahydroxy-4-methylstilbene was identified in Cercis chinensis Bunge. This finding highlights the potential of natural sources as a source of novel stilbene compounds. []

Q8: What are the potential applications of 4-Methylstilbene and its derivatives in materials science?

A8: The incorporation of 4-Methylstilbene derivatives as side chains in polystyrene leads to the creation of materials with unique optical properties. These materials hold promise for applications in areas like light-emitting diodes, sensors, and optical storage devices. []

Q9: Can 4-Methylstilbene be used in cross-coupling reactions?

A9: 4-Methylstyrene, a structurally similar compound to 4-Methylstilbene, can participate in palladium-catalyzed cross-coupling reactions with boronic acids, yielding 1,2-disubstituted ethenes. This method demonstrates high regioselectivity and offers a valuable route for the synthesis of various ethene derivatives. []

Q10: Are there any known biological activities associated with 4-Methylstilbene or its analogs?

A10: While specific biological activities of 4-Methylstilbene are not extensively discussed in the provided research, the presence of a stilbene scaffold suggests potential bioactivity. Stilbenes, as a class of compounds, are known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to explore the specific biological activities of 4-Methylstilbene and its derivatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Methoxy-2-oxoethyl)sulfanyl]acetic acid](/img/structure/B3022995.png)

![3-methyl-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B3023003.png)

![2-[(5-Methylisoxazol-3-yl)oxy]acetohydrazide](/img/structure/B3023006.png)

![6-Methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3023017.png)